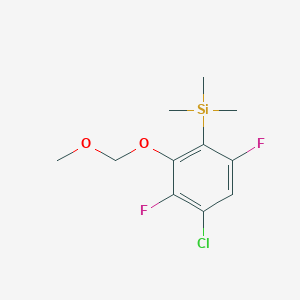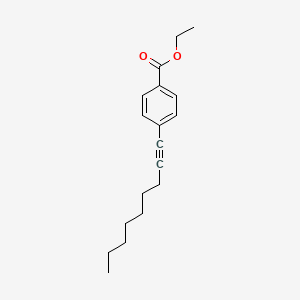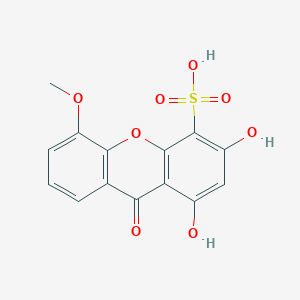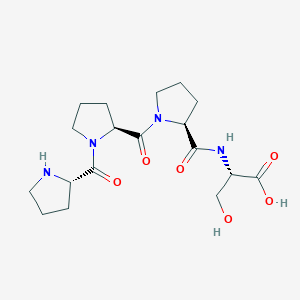![molecular formula C18H23N3OS B12524727 Guanidine, N,N'-diethyl-N''-[4-[(4-methoxyphenyl)thio]phenyl]- CAS No. 677343-06-5](/img/structure/B12524727.png)
Guanidine, N,N'-diethyl-N''-[4-[(4-methoxyphenyl)thio]phenyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, N,N’-diethyl-N’'-[4-[(4-methoxyphenyl)thio]phenyl]- is a compound that belongs to the class of guanidines. Guanidines are known for their high thermal and chemical stability, as well as their significant physiological activity. This compound, in particular, features a guanidine core substituted with diethyl and 4-[(4-methoxyphenyl)thio]phenyl groups, making it a unique and valuable molecule in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidines typically involves the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts. For Guanidine, N,N’-diethyl-N’'-[4-[(4-methoxyphenyl)thio]phenyl]-, a common synthetic route involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines . This one-pot approach provides efficient access to diverse guanidines under mild conditions.
Industrial Production Methods
Industrial production of guanidines often employs commercially available guanylating reagents such as di(imidazole-1-yl)methanimine. This reagent allows for the stepwise displacement of its imidazole groups by amines, providing a convenient method for large-scale synthesis .
化学反应分析
Types of Reactions
Guanidine, N,N’-diethyl-N’'-[4-[(4-methoxyphenyl)thio]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
Guanidine, N,N’-diethyl-N’'-[4-[(4-methoxyphenyl)thio]phenyl]- has a wide range of scientific research applications:
作用机制
The mechanism of action of guanidine, N,N’-diethyl-N’'-[4-[(4-methoxyphenyl)thio]phenyl]- involves its ability to form hydrogen bonds and interact with biological molecules. This interaction can influence various molecular targets and pathways, including DNA minor groove binding and enzyme inhibition . The high basicity of the guanidine group allows it to be protonated, forming guanidinium ions that can engage in hydrogen-bond-mediated interactions .
相似化合物的比较
Similar Compounds
- N,N’-diethyl-N’'-phenylguanidine
- N,N’-diethyl-N’'-[4-(methylthio)phenyl]guanidine
- N,N’-diethyl-N’'-[4-(ethylthio)phenyl]guanidine
Uniqueness
Guanidine, N,N’-diethyl-N’'-[4-[(4-methoxyphenyl)thio]phenyl]- is unique due to the presence of the 4-[(4-methoxyphenyl)thio]phenyl group, which imparts distinct chemical and biological properties. This substitution enhances its ability to interact with biological molecules and increases its stability compared to other guanidines .
属性
CAS 编号 |
677343-06-5 |
|---|---|
分子式 |
C18H23N3OS |
分子量 |
329.5 g/mol |
IUPAC 名称 |
1,2-diethyl-3-[4-(4-methoxyphenyl)sulfanylphenyl]guanidine |
InChI |
InChI=1S/C18H23N3OS/c1-4-19-18(20-5-2)21-14-6-10-16(11-7-14)23-17-12-8-15(22-3)9-13-17/h6-13H,4-5H2,1-3H3,(H2,19,20,21) |
InChI 键 |
IEGQNJNPMNUPTJ-UHFFFAOYSA-N |
规范 SMILES |
CCNC(=NCC)NC1=CC=C(C=C1)SC2=CC=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methyl-7-phenyl-2-sulfanylidene-1,3-dihydro-[1,2,4]triazepino[6,5-c]quinolin-6-one](/img/structure/B12524649.png)
![4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B12524657.png)

![Pyrazinamine, 5-(3,4-dimethoxyphenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12524659.png)
![5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12524666.png)
![(2S)-N-[(4-aminocyclohexyl)methyl]-1-[(2S)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12524681.png)
![7-Methylbicyclo[3.2.2]nonan-6-one](/img/structure/B12524692.png)
![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite](/img/structure/B12524699.png)




![1-Oxaspiro[2.4]hept-5-en-4-one, 7-hydroxy-, (3S,7R)-](/img/structure/B12524733.png)
